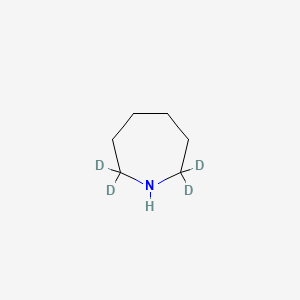
Hexamethylenimine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenimine-d4 is a deuterated derivative of hexamethylenimine, a heterocyclic organic compound with the molecular formula C6H13N. The deuterium atoms replace the hydrogen atoms in the compound, making it useful for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Hexamethylenimine itself is a colorless liquid with a fishy odor and is known for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylenimine can be synthesized from hexamethylenediamine through a catalytic deamination process. This reaction typically occurs at temperatures ranging from 70 to 180°C in an inert solvent, using a nickel or cobalt catalyst . Another method involves the one-pot chemoselective reduction of the amide group in e-hexanolactam using freshly prepared aluminum borohydride in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of hexamethylenimine often involves the catalytic hydrogenation of adiponitrile or the catalytic ammonolysis of 1,6-hexanediol. These processes yield hexamethylenediamine as a by-product, which can then be converted to hexamethylenimine .
Chemical Reactions Analysis
Types of Reactions
Hexamethylenimine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form different amines.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Typical conditions involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
Hexamethylenimine-d4 is widely used in scientific research due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy. It serves as a solvent and reference standard in NMR studies, allowing researchers to investigate molecular structures and dynamics with high precision. Additionally, hexamethylenimine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, inks, rubber chemicals, textile chemicals, corrosion inhibitors, and ore flotation agents .
Mechanism of Action
The mechanism of action of hexamethylenimine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compounds it interacts with .
Comparison with Similar Compounds
Hexamethylenimine is similar to other cyclic amines such as piperidine and morpholine. its unique structure, with a seven-membered ring, distinguishes it from these compounds. This structural difference imparts distinct chemical and physical properties, making hexamethylenimine particularly useful in specific applications where other cyclic amines may not be as effective .
List of Similar Compounds
- Piperidine
- Morpholine
- Azepane
- Hexahydroazepine
Conclusion
Hexamethylenimine-d4 is a versatile compound with significant applications in scientific research and industrial processes. Its unique properties, particularly its deuterated form, make it invaluable in NMR spectroscopy and various chemical syntheses. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its role in modern chemistry and industry.
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
103.20 g/mol |
IUPAC Name |
2,2,7,7-tetradeuterioazepane |
InChI |
InChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2/i5D2,6D2 |
InChI Key |
ZSIQJIWKELUFRJ-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(CCCCC(N1)([2H])[2H])[2H] |
Canonical SMILES |
C1CCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
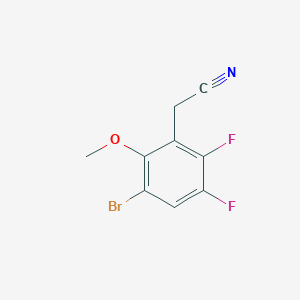
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
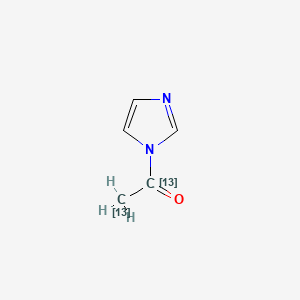
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
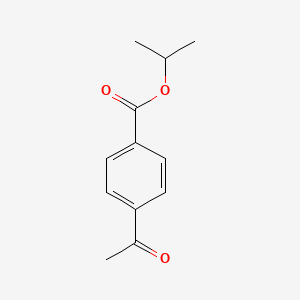

![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)
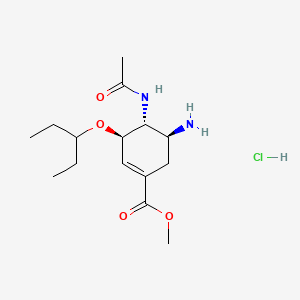
![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
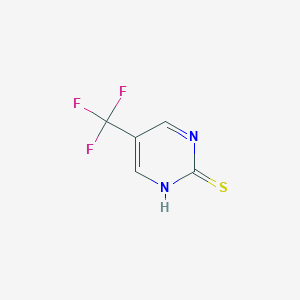
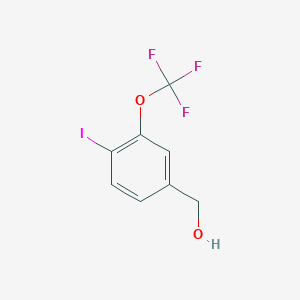
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
